Cas no 2426-61-1 (2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde)

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is a synthetic aromatic aldehyde featuring a benzyloxy group at the 2-position, a methoxy group at the 3-position, and a nitro substituent at the 6-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular frameworks. The nitro group further facilitates selective functionalization, while the benzyloxy and methoxy groups offer stability and controlled deprotection options. Suitable for use in research and industrial applications, it is typically handled under controlled conditions due to its sensitivity.
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde structure
2426-61-1 structure
Product name:2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
CAS No:2426-61-1
MF:C15H13NO5
MW:287.267424345016
CID:2085399
PubChem ID:14208511

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
    • 3-methoxy-6-nitro-2-phenylmethoxybenzaldehyde
    • F18270
    • 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde
    • 2426-61-1
    • SCHEMBL4883017
    • Benzaldehyde, 3-methoxy-6-nitro-2-(phenylmethoxy)-
    • QVHGRFZRDBMAHJ-UHFFFAOYSA-N
    • CS-0370502
    • 2-(Benzyloxy)-3-methoxy-6-nitrobenzaldehyde
    • 2-(Benzyloxy)-3-methoxy-6-nitrobenzaldehyde; 3-Methoxy-6-nitro-2-(phenylmethoxy)benzaldehyde;
    • Inchi: InChI=1S/C15H13NO5/c1-20-14-8-7-13(16(18)19)12(9-17)15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChI Key: QVHGRFZRDBMAHJ-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 287.07937252Da
  • Monoisotopic Mass: 287.07937252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Vapor Pressure: No date available

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde Security Information

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B286990-250mg
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
2426-61-1
250mg
$ 1608.00 2023-04-18
TRC
B286990-25mg
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
2426-61-1
25mg
$ 201.00 2023-04-18

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde Related Literature

Additional information on 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde (CAS No. 2426-61-1): A Comprehensive Overview

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, also known by its CAS registry number 2426-61-1, is a structurally complex aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its benzene ring substituted with three distinct functional groups: a benzyloxy group at position 2, a methoxy group at position 3, and a nitro group at position 6. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.

The synthesis of 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde typically involves multi-step organic reactions, often starting from a benzaldehyde derivative. The introduction of the benzyloxy group is achieved through nucleophilic aromatic substitution or coupling reactions, while the methoxy and nitro groups are introduced via standard alkylation and nitration procedures, respectively. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.

One of the most promising applications of 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde lies in its role as an intermediate in drug discovery. Its structural features make it an ideal candidate for exploring novel bioactive molecules. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed in developing therapeutic agents for chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In addition to its pharmaceutical applications, 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde has garnered attention in materials science due to its ability to form stable coordination complexes with transition metals. These complexes have shown promise in catalytic applications, particularly in the oxidation of alcohols and alkenes—a critical step in many industrial chemical processes. Recent research has focused on optimizing the catalytic performance of these complexes by modifying the substituents on the benzene ring, further enhancing their efficiency and selectivity.

The electronic properties of 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde also make it a valuable tool in electrochemistry. Its ability to undergo redox reactions under mild conditions has led to its use in designing new materials for energy storage devices such as supercapacitors and batteries. Researchers have explored the compound's potential as an electrode material, leveraging its high surface area and excellent conductivity.

In terms of environmental applications, 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde has been investigated for its role in pollution control. Its ability to adsorb heavy metal ions from aqueous solutions has been studied extensively, with promising results indicating high efficiency in removing contaminants such as lead and cadmium from industrial wastewater.

The latest studies on this compound have also delved into its photophysical properties. Under UV light irradiation, 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde exhibits fluorescence emission, which can be tuned by altering the substituents on the benzene ring. This property opens up new avenues for its application in sensors and imaging technologies.

In conclusion, 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde (CAS No. 2426-61-1) is a versatile compound with a wide range of potential applications across multiple disciplines. From drug discovery to materials science and environmental technology, this compound continues to be a focal point for innovative research. As advancements in synthetic methods and characterization techniques unfold, the full potential of this molecule is expected to be further realized, contributing significantly to both academic knowledge and industrial progress.

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